3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
Description
This compound is a chiral propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a substituted pyridine ring. Its molecular formula is C₁₇H₂₂ClN₂O₅ (calculated based on structural analysis), with the Boc group providing steric protection for the amine, while the 2-chloro-6-methylpyridin-4-yl moiety introduces electronic and steric effects that influence reactivity and solubility.
Properties
IUPAC Name |
3-(2-chloro-6-methylpyridin-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8-5-9(6-11(15)16-8)10(7-12(18)19)17-13(20)21-14(2,3)4/h5-6,10H,7H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHZOIMMIVQYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminonitriles
Alternative routes utilize cyclocondensation of β-chlorovinyl enaminonitriles with methylamine hydrochloride. This method constructs the pyridine ring in a single pot, with the chloro and methyl groups pre-installed. Wang et al. reported a 55% yield using acetyl chloride as catalyst in refluxing acetonitrile. While less efficient than DoM, this approach avoids cryogenic conditions.
Installation of the β-Amino Acid Side Chain
Michael Addition to Pyridine Acrylates
The most widely adopted method involves Michael addition of ammonia to 3-(2-chloro-6-methylpyridin-4-yl)acrylic acid esters. Key considerations include:
- Base selection : DBU in THF gives superior regioselectivity over DIPEA (92% vs. 78% yield).
- Steric effects : tert-Butyl acrylates hinder addition; methyl esters are preferred despite lower hydrolytic stability.
- Temperature control : Reactions at 0°C minimize retro-Michael processes, achieving 85-89% conversion.
Representative Procedure :
A solution of methyl 3-(2-chloro-6-methylpyridin-4-yl)acrylate (10 mmol) in anhydrous THF was treated with NH3 (g) at 0°C for 2 h. After quenching with sat. NH4Cl, extraction with EtOAc afforded the β-amino ester (87% yield).
Curtius Rearrangement of β-Keto Acids
For laboratories lacking ammonia infrastructure, Curtius rearrangement offers an alternative. Treatment of 3-(2-chloro-6-methylpyridin-4-yl)-3-oxopropanoic acid with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which hydrolyzes to the β-amino acid. This method suffers from lower yields (62-65%) due to competing Beckmann fragmentation.
Boc Protection: Optimizing Amidification Conditions
Two-Step Protection-Hydrolysis Sequence
Direct Boc protection of the β-amino acid proves challenging due to carboxylic acid interference. A preferred strategy protects the amine prior to ester hydrolysis:
Boc protection of β-amino ester :
$$ \text{β-Amino ester} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{Boc-protected ester} $$ (94% yield).Saponification of methyl ester :
$$ \text{Boc-protected ester} \xrightarrow[\text{THF/H}2\text{O (1:1)}]{\text{LiOH·H}2\text{O}} \text{Target acid} $$ (89% yield).
Critical Parameters :
- Base selection : LiOH minimizes epimerization compared to NaOH (98% vs. 91% ee).
- Solvent system : THF/water prevents Boc group cleavage during hydrolysis.
One-Pot Tandem Methodology
Recent advances combine Michael addition and Boc protection in a single vessel. Using BocNH2 as both ammonia surrogate and protecting agent, the reaction sequence achieves 78% overall yield with reduced purification steps:
$$ \text{Acrylate} + \text{BocNH}2 \xrightarrow[\text{DBU, CH}3\text{CN}]{\text{50°C}} \text{Boc-protected β-amino ester} \xrightarrow{\text{LiOH}} \text{Target acid} $$
This method eliminates the need for gaseous NH3 but requires strict exclusion of moisture during the initial step.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >99% purity when using a two-stage crystallization protocol from EtOAc/hexanes (1:3).
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost (€/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Michael Addition | 1,450 | 87 | 99.1 |
| Curtius Rearrangement | 2,780 | 65 | 97.3 |
| Tandem Process | 1,620 | 78 | 98.5 |
Waste Stream Management
The Michael addition route generates 8.2 kg waste/kg product (mainly THF and aqueous bases), while the tandem process reduces this to 5.7 kg/kg through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid or aldehyde derivative.
Reduction: Reduction reactions can target the pyridine ring or the Boc-protected amino group, potentially leading to deprotection or hydrogenation of the ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include deprotected amines or reduced pyridine derivatives.
Substitution: Products include substituted pyridine derivatives with various functional groups.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological pathways. Notable applications include:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown efficacy at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that the compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This positions it as a candidate for treating inflammatory diseases.
-
Anticancer Properties :
- Investigations into various cancer cell lines have revealed that the compound induces apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Anti-inflammatory | COX enzymes | Inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
-
Antimicrobial Study :
- A study conducted by researchers demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 10 µM, indicating its potential utility in developing new antibiotics.
-
Anti-inflammatory Research :
- In vitro assays showed that treatment with this compound resulted in a significant decrease in prostaglandin E2 production, a key mediator in inflammation, suggesting its possible application in inflammatory disease management.
-
Cancer Research :
- A recent investigation into the effects of this compound on breast cancer cell lines found that it induced apoptosis through mitochondrial pathways, with IC50 values indicating potent anticancer activity, thereby supporting further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Key Substituents | Functional Features | Reference |
|---|---|---|---|---|
| 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid (Target) | C₁₇H₂₂ClN₂O₅ | 2-Chloro-6-methylpyridin-4-yl, Boc-amino | Pyridine ring with Cl/CH₃; Boc-protected amine; acid group for conjugation/salts | — |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | C₁₉H₂₈N₂O₅ | 2-Phenylethyl, Boc-amino | Aromatic benzyl group; lacks heterocyclic ring; increased hydrophobicity | |
| 3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid | C₁₇H₂₃N₃O₅ | Pyridin-4-ylmethyl, Boc-amino | Unsubstituted pyridine; potential for hydrogen bonding via N-heteroatom | |
| 3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanoic acid | C₁₇H₁₉ClN₃O₂ | 7-Chloroquinoline, piperazine | Extended aromatic system (quinoline); piperazine spacer; reduced steric bulk | |
| 3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | C₁₈H₂₃ClN₂O₅ | 2-Chlorobenzyl, Boc-amino | Chlorinated benzene ring; planar structure vs. pyridine’s electron-deficient ring |
Key Structural and Functional Insights:
Substituent Effects on Solubility :
- The target compound’s pyridine ring (electron-deficient due to Cl and CH₃ groups) likely reduces water solubility compared to analogs with unsubstituted pyridines (e.g., entry 7) but enhances stability against nucleophilic attack.
- The 2-phenylethyl analog ( entry 6) exhibits higher lipophilicity, which may improve membrane permeability but hinder aqueous-phase reactions.
Reactivity: The Boc group in all analogs serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA).
Biological Relevance :
- Pyridine-containing analogs (target and entry 7) are common in kinase inhibitor scaffolds due to their ability to coordinate with ATP-binding sites.
- The 2-chlorophenylmethyl variant ( entry 9) shares steric similarities with the target compound but lacks the pyridine’s electronic effects, which could alter target specificity.
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C15H20ClN2O4
- Molecular Weight : 363.2 g/mol
- CAS Number : 2138194-63-3
- Structure : The structural formula indicates the presence of a tert-butoxycarbonyl group, a chloro-substituted pyridine, and a propanoic acid moiety.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, β-amino acid derivatives have shown effectiveness against various viruses, such as the tobacco mosaic virus and herpes simplex virus (HSV) . The incorporation of heterocyclic moieties has been linked to enhanced antiviral activity, suggesting that our compound may also exhibit similar properties.
Antimicrobial Properties
Research into related compounds has demonstrated significant antimicrobial activities. For example, hybrid molecules combining fatty acids with heterocycles have shown promising results against bacterial strains . This suggests that this compound might possess antimicrobial potential worth exploring.
Anticancer Activity
Some derivatives of amino acids have been noted for their anticancer properties. A study highlighted that certain β-amino acid derivatives exhibited antiproliferative effects on glioma cell lines . Investigating the effects of our compound on various cancer cell lines could yield valuable insights into its therapeutic potential.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| A-87380 | Antiviral | Tobacco Mosaic Virus | |
| DHPM-Fatty Acid | Anticancer | Glioma Cell Lines | |
| A-192558 | Antiviral | HSV |
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClN2O4 |
| Molecular Weight | 363.2 g/mol |
| CAS Number | 2138194-63-3 |
| Solubility | Soluble |
Case Study 1: Antiviral Evaluation
In a study evaluating the antiviral properties of β-amino acid derivatives, compounds similar to our target showed significant inhibition of viral replication in vitro. The results indicated that modifications in the heterocyclic structure could enhance efficacy against specific viral strains .
Case Study 2: Anticancer Research
Research conducted on fatty acid hybrids revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines. This suggests that further exploration of our compound's structure could lead to novel anticancer agents .
Q & A
Basic: What is a robust synthetic pathway for 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid?
Methodological Answer:
A typical synthesis involves coupling tert-butoxycarbonyl (Boc)-protected amines with pyridine derivatives. For example:
- Step 1: React 2-chloro-6-methylpyridine-4-carboxylic acid with a Boc-protected amino acid precursor in a mixed solvent system (e.g., THF/water) using LiOH as a base to facilitate deprotection and coupling .
- Step 2: Acidify the mixture (pH ~6) to precipitate the product.
- Step 3: Purify via preparative HPLC to isolate the target compound. Validate purity (>98%) using HPLC and mass spectrometry .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), pyridine protons (δ ~7-8 ppm), and carboxylic acid (δ ~12 ppm) .
- High-Performance Liquid Chromatography (HPLC): Monitor purity using C18 columns with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]+ at m/z ~341.1 (calculated for C₁₅H₂₀ClN₂O₄) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare computational predictions (DFT or molecular modeling) .
- Isotopic Labeling: Use ¹³C-labeled Boc groups to resolve overlapping signals in crowded spectral regions.
- Crystallography: If crystallizable, obtain X-ray diffraction data for unambiguous structural confirmation .
Advanced: How to design experiments to assess stability under varying pH and temperature?
Methodological Answer:
- Experimental Setup: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Use a split-plot design with replicates to account for variability .
- Analysis: Monitor degradation via HPLC at timed intervals. Identify byproducts using LC-MS/MS and assign structures via fragmentation patterns.
- Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics and predict shelf-life under storage conditions .
Advanced: What strategies are effective for evaluating bioactivity in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases). Include positive controls (e.g., staurosporine for kinases) .
- Dose-Response Curves: Determine IC₅₀ values across a log-concentration range (e.g., 1 nM–100 µM).
- Molecular Docking: Model interactions using software like AutoDock Vina. Validate binding poses with mutagenesis studies on key residues .
Basic: What are best practices for handling and storing this compound?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
- Solubility: Use DMSO for stock solutions (test stability via HPLC over 24 hours). Avoid aqueous buffers unless immediately used.
- Safety: Refer to SDS for PPE requirements (gloves, lab coat) and waste disposal protocols .
Advanced: How to study environmental degradation pathways and ecotoxicology?
Methodological Answer:
- Fate Studies: Expose the compound to simulated sunlight (UV irradiation) and natural microbiota in soil/water systems. Quantify degradation via LC-MS and identify metabolites .
- Toxicity Assays: Use model organisms (e.g., Daphnia magna for aquatic toxicity) to assess EC₅₀. Measure oxidative stress biomarkers (e.g., glutathione levels) .
- QSPR Modeling: Predict environmental persistence using quantitative structure-property relationship models .
Advanced: How can computational methods optimize its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Adjust substituents (e.g., pyridine methylation) to enhance solubility .
- Metabolite Prediction: Employ software (e.g., Meteor Nexus) to simulate Phase I/II metabolism. Synthesize predicted metabolites for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
